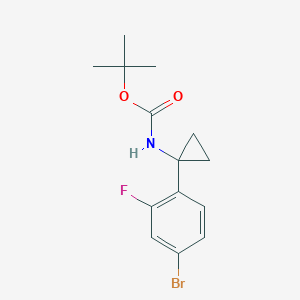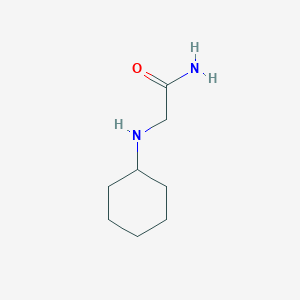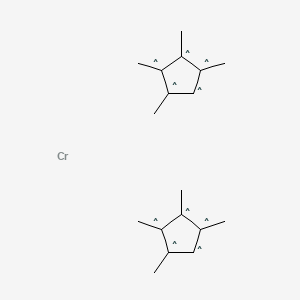
Bis(tetramethylcyclopentadienyl)chromium(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tetramethylcyclopentadienyl)chromium(II), also known as 1,1′,2,2′,3,3′,4,4′-Octamethylchromocene, is an organometallic compound . It has two cyclopentadienyl (Cp) rings attached to a central chromium atom. The molecular formula is C18H26Cr and the molecular weight is 294.40 .
Molecular Structure Analysis
The molecular structure of Bis(tetramethylcyclopentadienyl)chromium(II) consists of a central chromium atom surrounded by two cyclopentadienyl rings. Each ring is tetramethylated, meaning it has four methyl groups attached .Physical And Chemical Properties Analysis
Bis(tetramethylcyclopentadienyl)chromium(II) is a solid at room temperature . It has a melting point of 106-111 °C . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Coordination Chemistry
Chromium complexes, including those with cyclopentadienyl ligands, are extensively studied for their unique crystal and molecular structures. For example, the study of bis(2,4-pentanedionato)chromium(II) elucidates the planar coordination by oxygen atoms and interactions with carbon atoms, highlighting the complex's structural characteristics (Cotton, Rice, & Rice, 1977). These insights into coordination chemistry are crucial for understanding the reactivity and bonding mechanisms of organometallic compounds.
Catalysis and Polymerization
Chromium(II) complexes, including those with phosphine and cyclopentadienyl ligands, have been shown to catalyze various chemical reactions. For instance, new chromium(II) bidentate phosphine complexes have demonstrated significant activity in the polymerization of 1,3-butadiene, leading to polymers with varying structural properties (Ricci, Forni, Boglia, & Sonzogni, 2004). These findings suggest potential applications of Bis(tetramethylcyclopentadienyl)chromium(II) in catalysis and material science.
Spin-Crossover Behavior
The study of polymethylated bis(indenyl)chromium(II) complexes reveals tunable spin-crossover behavior, which is significantly influenced by the substitution pattern on the ligand. This research demonstrates the sensitivity of magnetic properties to ligand orientation and conformation, suggesting potential applications in the development of molecular switches and spintronic devices (Meredith, Crisp, Brady, Hanusa, Yee, Pink, Brennessel, & Young, 2008).
Oxidation Reactions
Chromium(III) complexes have been utilized in the catalytic oxidation of primary alcohols to aldehydes, showcasing the versatility of chromium compounds in facilitating oxidation reactions. The study on a specific chromium(III) complex emphasizes the complex's efficiency and the influence of various reaction parameters (Noshiranzadeh, Bikas, Ślepokura, Mayeli, & Lis, 2014). These findings hint at the potential catalytic applications of Bis(tetramethylcyclopentadienyl)chromium(II) in organic synthesis and industrial processes.
Safety and Hazards
Bis(tetramethylcyclopentadienyl)chromium(II) is classified as Acute Tox. 4 Oral . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product . It should be used only outdoors or in a well-ventilated area, and protective gloves and clothing should be worn .
Wirkmechanismus
Target of Action
As an organometallic compound, it is often used as a catalyst in various chemical reactions . The chromium core plays a crucial role in its reactivity .
Mode of Action
As a catalyst, it likely facilitates chemical reactions by providing an alternative reaction pathway with a lower activation energy .
Eigenschaften
InChI |
InChI=1S/2C9H13.Cr/c2*1-6-5-7(2)9(4)8(6)3;/h2*5H,1-4H3; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFUREAYKUNDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.[Cr] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cr |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tetramethylcyclopentadienyl)chromium(II) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

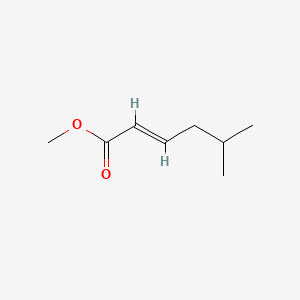
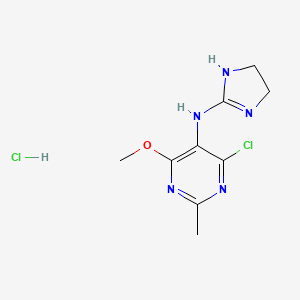
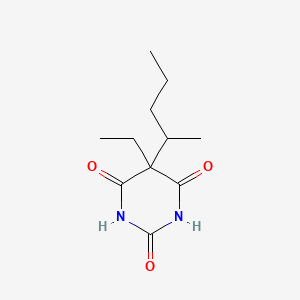
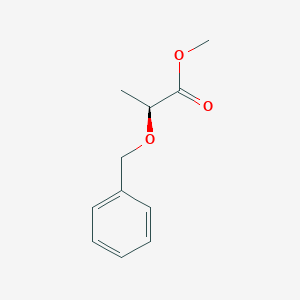
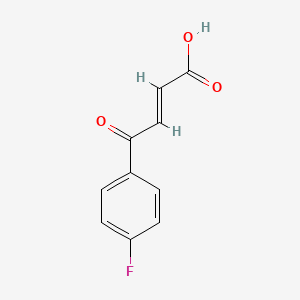
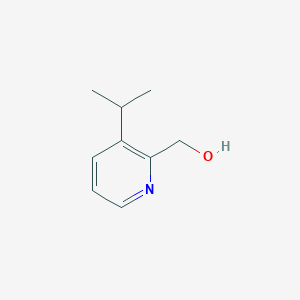
![(11bR)-4-Hydroxy-2,6-bis[4-(trifluoromethyl)phenyl]-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin](/img/structure/B6593800.png)
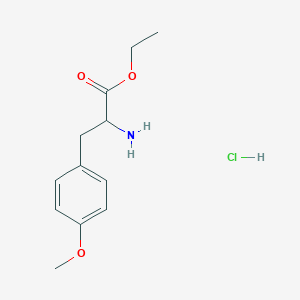

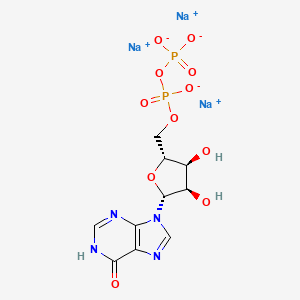
![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron](/img/structure/B6593818.png)
![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)
